![molecular formula C18H10N2 B14233603 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-96-6](/img/structure/B14233603.png)
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further connected to a benzonitrile group. The presence of multiple functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the hex-3-ene-1,5-diyn-1-yl intermediate.
Introduction of the Benzonitrile Group: The final step involves the reaction of the intermediate with a benzonitrile derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or benzonitrile derivatives.
Applications De Recherche Scientifique
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, influencing its overall biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
Uniqueness
2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its unique combination of a pyridine ring, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
823226-96-6 |
|---|---|
Formule moléculaire |
C18H10N2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(6-pyridin-4-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-20-14-12-16/h1-2,5-6,9-14H |
Clé InChI |
YHOFRLMFSAAWSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

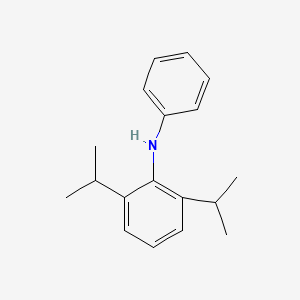
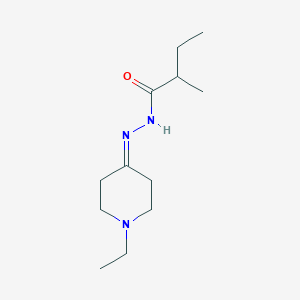

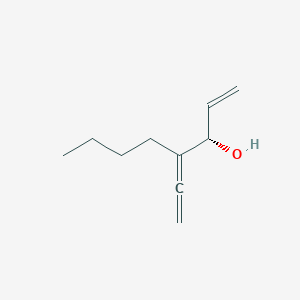
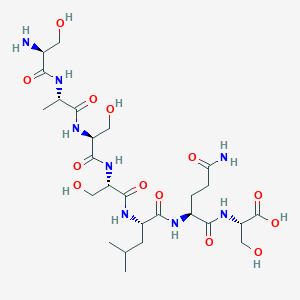
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)



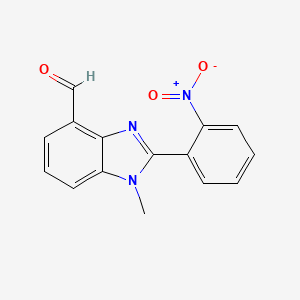
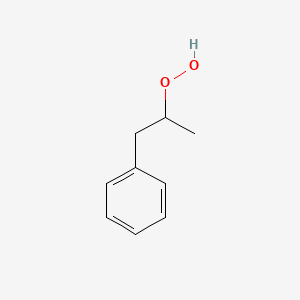
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
